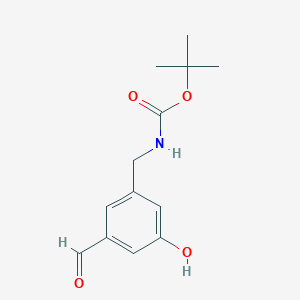
Tert-butyl 3-formyl-5-hydroxybenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formyl-5-hydroxybenzylcarbamate is a chemical compound with the molecular formula C12H17NO4. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a formyl group, and a hydroxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-5-hydroxybenzylcarbamate typically involves the protection of the hydroxyl group, followed by formylation and carbamate formation. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected using a tert-butyl group.
Formylation: The protected compound undergoes formylation, typically using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carbamate Formation: The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5-hydroxybenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-5-hydroxybenzylcarbamate.
Reduction: Tert-butyl 3-hydroxymethyl-5-hydroxybenzylcarbamate.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-formyl-5-hydroxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5-hydroxybenzylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxybenzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-hydroxybenzylcarbamate: The hydroxy group is positioned differently on the benzene ring, affecting its reactivity and interactions.
Tert-butyl 3-formyl-4-hydroxybenzylcarbamate: Similar structure but with different positioning of the hydroxy group.
Uniqueness
Tert-butyl 3-formyl-5-hydroxybenzylcarbamate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring, which influences its reactivity and potential applications. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-5-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-10(8-15)6-11(16)5-9/h4-6,8,16H,7H2,1-3H3,(H,14,17) |
InChI Key |
DRKDSHDGPRDJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


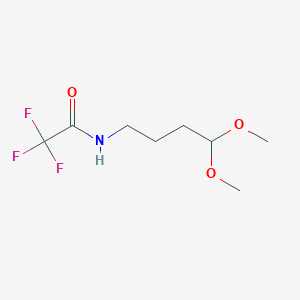
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)

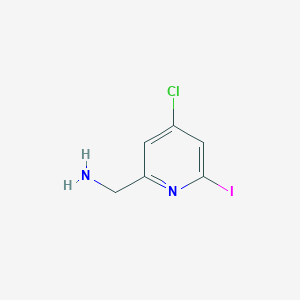
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
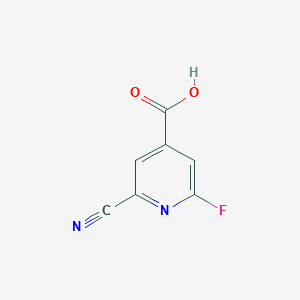
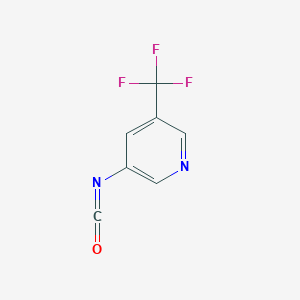

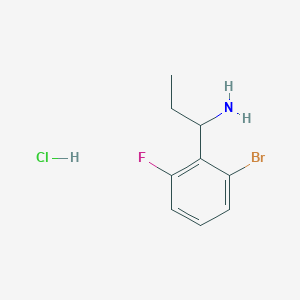

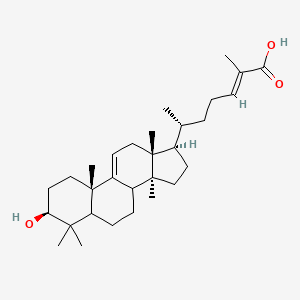
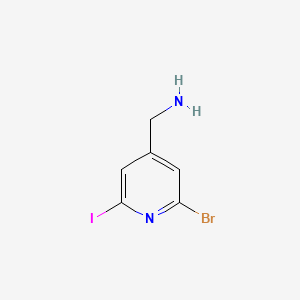
![1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B14860569.png)
